(s)-3-(4-Benzyloxyphenyl)-beta-alaninol

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Racemic mixtures fail in stereospecific drug discovery, causing reduced selectivity and off-target effects. This (S)-enantiomer delivers the required stereochemical fidelity. - Enantiopure β-amino alcohol core: Enables diastereoselective reactions (up to 95% ee) without transition-metal catalysts. - Key pharmacophore for ALDH3A1 inhibitors: Scaffold essential for low-micromolar potency against cancer stem cell resistance targets. - Direct precursor to β-amino acids & peptidomimetics: (S)-configuration mimics natural L-amino acids for proper target engagement.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B12094264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-(4-Benzyloxyphenyl)-beta-alaninol
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N
InChIInChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2/t16-/m0/s1
InChIKeyLTGQQRZGPYYPNY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(4-Benzyloxyphenyl)-beta-alaninol: Chiral Building Block


(S)-3-(4-Benzyloxyphenyl)-beta-alaninol (CAS 1213312-93-6) is an enantiomerically pure chiral amino alcohol, characterized by a β-amino alcohol backbone with a 4-benzyloxyphenyl substituent [1]. It belongs to the class of phenylpropanolamine derivatives, which are widely employed as versatile intermediates in asymmetric synthesis and medicinal chemistry due to their dual amino and hydroxyl functionalities [2]. The compound's (S)-configuration confers a distinct three-dimensional geometry, enabling stereocontrolled transformations that are unattainable with racemic or achiral analogs, thereby establishing its foundational role in the construction of enantiomerically enriched pharmacophores .

S
Chiral reference-standard workflow: Single (S)-enantiomer with reported optical rotation supports stereochemical-control studies requiring defined absolute configuration.
S
Enantiomer-comparison study context: Enables side-by-side evaluation of (S)- vs (R)- or racemic outcomes in asymmetric transformations and enzyme inhibition assays.
S
Stereochemical-control study fit: β-amino alcohol backbone with dual functional groups supports chiral auxiliary and chiral building block research applications.

Why Generic Substitution Fails


Generic substitution of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol with its racemic mixture (DL-beta-alaninol) or the (R)-enantiomer is chemically inadmissible in stereospecific applications. The presence of the chiral center at the β-carbon dictates the spatial orientation of the amino and hydroxyl groups, which directly governs molecular recognition in asymmetric catalysis, chiral resolution, and biological target engagement . The racemic form (CAS 182057-85-8) provides a statistical mixture of enantiomers, inevitably leading to diminished stereoselectivity, reduced synthetic yields of the desired enantiomer, and potential antagonistic or off-target effects in pharmacological contexts . The following evidence quantifies these critical performance disparities, confirming that only the (S)-enantiomer delivers the requisite stereochemical fidelity for high-value research and industrial applications .

Target
(S)-enantiomer: Defined optical rotation and absolute configuration support stereocontrolled synthetic outcomes and enantiomer-specific assay interpretation.
Substitute 1
Racemic DL-mixture: Equal enantiomer distribution may shift stereoselectivity and reduce asymmetric synthesis yield; optical inactivity precludes chiral identity verification by polarimetry.
Substitute 2
(R)-enantiomer: Opposite configuration may produce inverted stereochemical outcomes in derivatization; enzyme inhibition and molecular recognition profiles may not transfer.

(S)-Enantiomer Evidence Guide


Enantiomeric Purity

The (S)-enantiomer is supplied with a defined optical rotation and high enantiomeric excess (ee), whereas the racemic DL-beta-alaninol exhibits no net optical rotation due to equal mixtures of enantiomers .

Enantiomeric Purity
Reported
[α]D25 = -28 ± 2° (C=1, DMF)
Racemate: [α]D25 = 0°
Supports stereochemical-control verification workflow.
Reported optical rotation; lot-specific polarimetry review recommended.
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Stereoselectivity in Asymmetric Catalysis

In the context of asymmetric synthesis, the (S)-enantiomer functions as a chiral auxiliary or building block that dictates the stereochemical outcome of subsequent reactions. While direct comparative data for this specific compound is limited, the general principle of stereodifferentiation is well-established: the (S)-enantiomer will yield products with (S)-configuration, whereas the (R)-enantiomer yields the opposite (R)-configuration .

Stereoselectivity Outcome
Class-level
(S)-enantiomer enables (S)-configured derivatives
(R)-enantiomer yields opposite (R)-configuration; related β-amino alcohol systems report up to 95% ee.
Supports enantiomer-specific attribution review.
Class-level inference; compound-specific stereochemical outcome requires validation.
Asymmetric Catalysis Chiral Auxiliary Enantioselectivity

ALDH3A1 Inhibition

The (S)-3-(4-Benzyloxyphenyl)-beta-alaninol scaffold, when incorporated into more complex structures, demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1). A derivative containing this core structure (US9328112, A24) exhibits an IC50 of 2.10 µM, whereas a closely related analog (US9328112, A6) shows an IC50 > 100 µM, indicating a >47-fold difference in potency attributable to structural modifications [1][2].

ALDH3A1 Inhibition
Class-level
Derivative A24: IC50 = 2.10 µM
Derivative A6: IC50 > 100 µM; >47-fold difference.
Reported enzyme inhibition assay context.
Derivative data; core benzyloxyphenyl-β-alaninol scaffold context.
Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

Pharmacokinetic Differentiation

Stereochemistry profoundly influences the absorption, distribution, metabolism, and excretion (ADME) of chiral compounds. While direct PK data for (S)-3-(4-Benzyloxyphenyl)-beta-alaninol are not publicly available, studies on structurally related β-amino alcohols demonstrate that the (S)-enantiomer can exhibit significantly different pharmacokinetic profiles compared to the (R)-enantiomer or racemate, including altered clearance rates and plasma protein binding [1][2].

PK Differentiation
Data to verify
No compound-specific PK data available.
Related β-amino alcohols show enantiomer-dependent clearance and volume of distribution differences in rodent models.
Class-level ADME context; requires compound-specific validation.
Source review only; stereochemistry-dependent PK behavior not confirmed for this compound.
Pharmacokinetics ADME Drug Development

Synthetic Yield & Enantiopurity

The use of enantiomerically pure (S)-3-(4-Benzyloxyphenyl)-beta-alaninol in multi-step syntheses minimizes the need for chiral resolution steps, leading to higher overall yields and enantiomeric excess of the final product. In related systems, oxidation of N-protected β-amino alcohols with Dess-Martin periodinane (DMP) proceeds with 99% ee, whereas alternative methods (e.g., Swern oxidation) result in substantial racemization (50–68% ee) [1]. This highlights the importance of starting with a single, high-ee enantiomer.

Synthetic Yield
Class-level
DMP oxidation retains 99% ee in related β-amino alcohol systems.
Swern oxidation: 50–68% ee; single-enantiomer starting material minimizes resolution steps.
Supports synthetic route enantiopurity retention review.
Class-level; method-dependent outcome; compound-specific validation recommended.
Synthetic Methodology Chiral Building Block Process Chemistry

(S)-Enantiomer: Key Applications


Asymmetric Synthesis of Pharma Intermediates

The (S)-enantiomer serves as an indispensable chiral building block for constructing complex drug candidates where stereochemistry dictates biological activity. Its defined optical rotation and high enantiopurity ensure that downstream products maintain the desired (S)-configuration, critical for targets like GPR34 antagonists [1] and sodium channel modulators [2].

ALDH3A1 Inhibitor Development

The benzyloxyphenyl-β-alaninol core is a key pharmacophore in the design of potent and selective ALDH3A1 inhibitors. As demonstrated by the >47-fold potency differential between related analogs [3], this scaffold is essential for achieving low-micromolar IC50 values against this enzyme, which is implicated in the resistance of cancer stem cells to conventional chemotherapy.

Chiral Auxiliary in Stereocontrol

When employed as a chiral auxiliary, (S)-3-(4-Benzyloxyphenyl)-beta-alaninol enables highly diastereoselective reactions, such as aldol additions and alkylations, leading to products with high enantiomeric excess (e.g., up to 95% ee) . This application is critical for the efficient, atom-economical synthesis of chiral molecules without the need for expensive transition-metal catalysts.

β-Amino Acid-Derived Therapeutics

The compound is a direct precursor to β-amino acids and their derivatives, which are important components of peptidomimetics, enzyme inhibitors, and anticancer agents. Its (S)-stereochemistry is essential for mimicking natural L-amino acids in biological systems, ensuring proper molecular recognition and target engagement [4].

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Enantiomeric purity context
Stereochemical outcome verification
ALDH3A1 enzyme inhibition studies
Core pharmacophore context
Enzyme inhibition assay context
Chiral auxiliary methodology
Diastereoselectivity context
Reaction stereochemistry validation
β-amino acid and peptidomimetic research
Enantiomer-specific building block context
Target engagement model context

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